N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline
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Overview
Description
N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline is a chemical compound with the molecular formula C9H9F3N2O4S and a molecular weight of 298.24 g/mol . It is primarily used for research purposes and is known for its unique chemical properties, which make it valuable in various scientific applications.
Preparation Methods
The synthesis of N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline involves several steps. One common method includes the nitration of N-ethyl-4-trifluoromethanesulfonylaniline using a mixture of nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the exothermic nature of the nitration process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The trifluoromethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Scientific Research Applications
N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline is used in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential pharmaceutical applications, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the trifluoromethanesulfonyl group can influence the compound’s reactivity and stability. These interactions can affect various biochemical pathways, although detailed studies on the exact mechanisms are still ongoing .
Comparison with Similar Compounds
N-ethyl-2-nitro-4-trifluoromethanesulfonylaniline can be compared with similar compounds such as:
N-ethyl-2-nitroaniline: Lacks the trifluoromethanesulfonyl group, resulting in different chemical properties and reactivity.
2-nitro-4-trifluoromethanesulfonylaniline: Lacks the ethyl group, which can affect its solubility and interaction with other molecules.
N-ethyl-4-trifluoromethanesulfonylaniline: Lacks the nitro group, leading to different redox properties.
These comparisons highlight the unique combination of functional groups in this compound, which contribute to its distinct chemical behavior and applications.
Properties
IUPAC Name |
N-ethyl-2-nitro-4-(trifluoromethylsulfonyl)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3N2O4S/c1-2-13-7-4-3-6(5-8(7)14(15)16)19(17,18)9(10,11)12/h3-5,13H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRMROGBILXDRPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=C(C=C(C=C1)S(=O)(=O)C(F)(F)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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